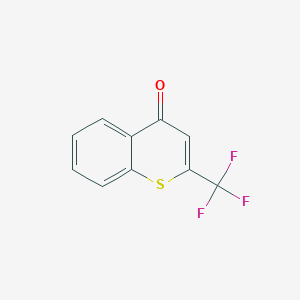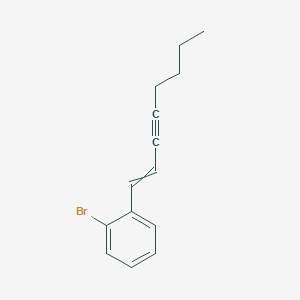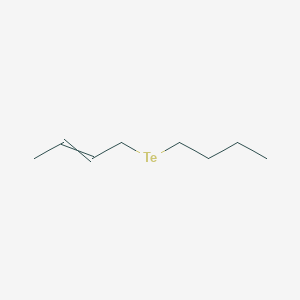
1-(Butyltellanyl)but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butyltellanyl)but-2-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a but-2-ene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Butyltellanyl)but-2-ene can be synthesized through the reaction of butyl telluride with but-2-ene under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the tellurium-carbon bond. One common method involves the use of a palladium catalyst in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Butyltellanyl)but-2-ene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The butyl group or the but-2-ene moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium hydrides and butyl telluride.
Substitution: Various substituted but-2-ene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Butyltellanyl)but-2-ene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Butyltellanyl)but-2-ene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other elements, facilitating the formation of new compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
But-2-ene: A simple alkene with a double bond between the second and third carbon atoms.
Butyl telluride: An organotellurium compound with a tellurium atom bonded to a butyl group.
Tellurium dioxide: An oxidized form of tellurium.
Uniqueness: 1-(Butyltellanyl)but-2-ene is unique due to the presence of both a tellurium atom and a but-2-ene moiety This combination imparts distinct chemical properties, such as increased reactivity and the ability to undergo a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
141819-10-5 |
|---|---|
Molekularformel |
C8H16Te |
Molekulargewicht |
239.8 g/mol |
IUPAC-Name |
1-but-2-enyltellanylbutane |
InChI |
InChI=1S/C8H16Te/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-8H2,1-2H3 |
InChI-Schlüssel |
PKFFARLPVNVBCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




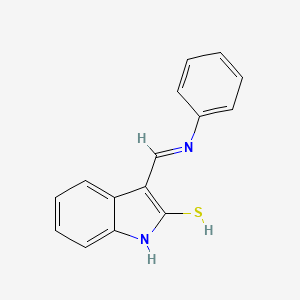
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
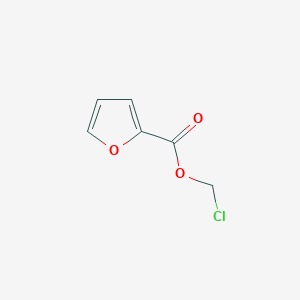
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
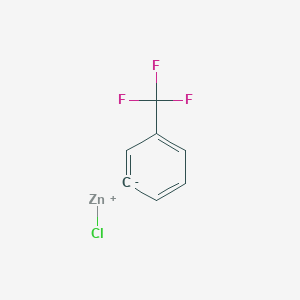
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
